molecular formula C14H24O2 B3242192 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one CAS No. 1504153-19-8

3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one

Cat. No.: B3242192
CAS No.: 1504153-19-8
M. Wt: 224.34
InChI Key: RBCFQEOTCGWISN-UHFFFAOYSA-N
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Description

3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol It is characterized by a spirocyclic structure, which includes a spiro[45]decane ring system fused with a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-oxaspiro[4One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core . This is followed by the addition of a methyl group and the formation of the butanone moiety through standard organic synthesis techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic ketones and butanone derivatives. Examples include:

  • 1-(6-Oxaspiro[4.5]decan-9-yl)butan-1-one
  • 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)propan-1-one

Uniqueness

3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one is unique due to its specific spirocyclic structure combined with a butanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

3-methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-11(2)9-13(15)12-5-8-16-14(10-12)6-3-4-7-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCFQEOTCGWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1CCOC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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